5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid: is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its bromine and tert-butoxycarbonylamino groups attached to a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and tert-butoxycarbonylamino groups play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate .
Uniqueness
Compared to similar compounds, 5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid is unique due to its tert-butoxycarbonylamino group, which enhances its stability and reactivity. This makes it a valuable intermediate in various synthetic pathways and research applications .
Eigenschaften
Molekularformel |
C11H14BrN3O4 |
---|---|
Molekulargewicht |
332.15 g/mol |
IUPAC-Name |
5-bromo-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14BrN3O4/c1-11(2,3)19-10(18)14-5-7-13-4-6(12)8(15-7)9(16)17/h4H,5H2,1-3H3,(H,14,18)(H,16,17) |
InChI-Schlüssel |
ISOCLSRUXJDYFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C(=N1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.